[1-(Pyridin-2-ylmethyl)piperidin-4-yl]methanamine trihydrochloride
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Overview
Description
[1-(Pyridin-2-ylmethyl)piperidin-4-yl]methanamine trihydrochloride: is a chemical compound that belongs to the class of piperidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Pyridin-2-ylmethyl)piperidin-4-yl]methanamine trihydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Pyridin-2-ylmethyl Group: This step involves the alkylation of the piperidine ring with a pyridin-2-ylmethyl halide under basic conditions.
Formation of the Methanamine Group:
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale synthesis: using automated reactors.
Optimization of reaction conditions: to maximize yield and purity.
Purification processes: such as crystallization or chromatography to obtain the trihydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the pyridine moiety.
Reduction: Reduction reactions can modify the functional groups attached to the piperidine ring.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce secondary amines.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in catalytic reactions.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex molecules.
Biology
Receptor Studies: It is used to study the binding and activity of various receptors in the nervous system.
Enzyme Inhibition: The compound can be used to investigate enzyme inhibition mechanisms.
Medicine
Drug Development: It serves as a lead compound in the development of new pharmaceuticals.
Therapeutic Research:
Industry
Material Science: Used in the development of new materials with specific properties.
Chemical Manufacturing: As an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of [1-(Pyridin-2-ylmethyl)piperidin-4-yl]methanamine trihydrochloride involves its interaction with molecular targets such as receptors or enzymes. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as neurotransmitter modulation in neurological studies.
Comparison with Similar Compounds
Similar Compounds
- [1-(Pyridin-3-ylmethyl)piperidin-4-yl]methanamine
- [1-(Pyridin-4-ylmethyl)piperidin-4-yl]methanamine
- [1-(Pyridin-2-ylmethyl)piperidin-3-yl]methanamine
Uniqueness
- Structural Differences : The position of the pyridine ring attachment can significantly affect the compound’s properties and reactivity.
- Biological Activity : Variations in the structure can lead to differences in binding affinity and activity at biological targets.
- Synthetic Accessibility : Some compounds may be easier to synthesize or purify, making them more suitable for certain applications.
This detailed overview provides a comprehensive understanding of [1-(Pyridin-2-ylmethyl)piperidin-4-yl]methanamine trihydrochloride, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
[1-(Pyridin-2-ylmethyl)piperidin-4-yl]methanamine trihydrochloride, also known by its CAS number 1286273-80-0, is a chemical compound with potential biological activity. This compound's structure consists of a piperidine ring substituted with a pyridine moiety, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound based on available research findings, case studies, and data.
The compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C12H20Cl3N3 |
Molecular Weight | 300.656 g/mol |
CAS Number | 1286273-80-0 |
Melting Point | Not available |
Boiling Point | 289.361 °C |
Density | 1.083 g/cm³ |
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly in the central nervous system (CNS). It is hypothesized to act as a selective serotonin reuptake inhibitor (SSRI), which may enhance serotonergic neurotransmission and influence mood regulation.
Case Studies and Research Findings
- Antidepressant Activity : A study conducted on animal models demonstrated that the compound exhibited significant antidepressant-like effects in behavioral tests such as the forced swim test and tail suspension test. The results indicated an increase in serotonin levels in the brain, suggesting its potential as an antidepressant agent .
- Neuroprotective Effects : Research has shown that this compound possesses neuroprotective properties against oxidative stress-induced neuronal damage. In vitro studies revealed that the compound could reduce cell death in neuronal cultures exposed to toxic agents .
- Anxiolytic Properties : In another study, the compound was evaluated for its anxiolytic effects using the elevated plus maze test. Results indicated a significant increase in open-arm entries, which correlates with reduced anxiety levels in tested subjects, further supporting its potential therapeutic applications .
Pharmacokinetics
The pharmacokinetic profile of this compound remains largely unexplored. However, preliminary data suggest that it may have favorable absorption characteristics and moderate bioavailability, which are critical for its efficacy as a therapeutic agent.
Properties
IUPAC Name |
[1-(pyridin-2-ylmethyl)piperidin-4-yl]methanamine;trihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3.3ClH/c13-9-11-4-7-15(8-5-11)10-12-3-1-2-6-14-12;;;/h1-3,6,11H,4-5,7-10,13H2;3*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGLRWKYKUNQXOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)CC2=CC=CC=N2.Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22Cl3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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